Cas no 2151032-05-0 (2-(azidomethyl)-5-chlorofuran)

2-(Azidomethyl)-5-chlorofuran is a versatile heterocyclic compound featuring both an azido functional group and a chloro-substituted furan ring. Its unique structure makes it valuable as a synthetic intermediate in organic and medicinal chemistry, particularly in click chemistry applications due to the reactive azide moiety. The chloro substituent enhances its utility in further functionalization, enabling diverse derivatization pathways. This compound is particularly useful in the synthesis of complex molecules, including pharmaceuticals and agrochemicals, where selective reactivity and modularity are essential. Its stability under controlled conditions ensures reliable handling in laboratory settings. Researchers favor it for its balanced reactivity profile and compatibility with various coupling and cycloaddition reactions.
2-(azidomethyl)-5-chlorofuran structure
2-(azidomethyl)-5-chlorofuran structure
Product name:2-(azidomethyl)-5-chlorofuran
CAS No:2151032-05-0
MF:C5H4ClN3O
MW:157.557759284973
CID:5945646
PubChem ID:152247609

2-(azidomethyl)-5-chlorofuran Chemical and Physical Properties

Names and Identifiers

    • 2-(azidomethyl)-5-chlorofuran
    • 2151032-05-0
    • EN300-1978515
    • Inchi: 1S/C5H4ClN3O/c6-5-2-1-4(10-5)3-8-9-7/h1-2H,3H2
    • InChI Key: WEQTUJYSFVNYFU-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(CN=[N+]=[N-])O1

Computed Properties

  • Exact Mass: 157.0042895g/mol
  • Monoisotopic Mass: 157.0042895g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 157
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 27.5Ų

2-(azidomethyl)-5-chlorofuran Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1978515-0.5g
2-(azidomethyl)-5-chlorofuran
2151032-05-0
0.5g
$535.0 2023-09-16
Enamine
EN300-1978515-0.1g
2-(azidomethyl)-5-chlorofuran
2151032-05-0
0.1g
$490.0 2023-09-16
Enamine
EN300-1978515-5.0g
2-(azidomethyl)-5-chlorofuran
2151032-05-0
5g
$3147.0 2023-05-26
Enamine
EN300-1978515-5g
2-(azidomethyl)-5-chlorofuran
2151032-05-0
5g
$1614.0 2023-09-16
Enamine
EN300-1978515-10g
2-(azidomethyl)-5-chlorofuran
2151032-05-0
10g
$2393.0 2023-09-16
Enamine
EN300-1978515-10.0g
2-(azidomethyl)-5-chlorofuran
2151032-05-0
10g
$4667.0 2023-05-26
Enamine
EN300-1978515-2.5g
2-(azidomethyl)-5-chlorofuran
2151032-05-0
2.5g
$1089.0 2023-09-16
Enamine
EN300-1978515-0.05g
2-(azidomethyl)-5-chlorofuran
2151032-05-0
0.05g
$468.0 2023-09-16
Enamine
EN300-1978515-1.0g
2-(azidomethyl)-5-chlorofuran
2151032-05-0
1g
$1086.0 2023-05-26
Enamine
EN300-1978515-0.25g
2-(azidomethyl)-5-chlorofuran
2151032-05-0
0.25g
$513.0 2023-09-16

2-(azidomethyl)-5-chlorofuran Related Literature

Additional information on 2-(azidomethyl)-5-chlorofuran

Professional Introduction to Compound with CAS No. 2151032-05-0 and Product Name: 2-(azidomethyl)-5-chlorofuran

The compound CAS No. 2151032-05-0, chemically known as 2-(azidomethyl)-5-chlorofuran, represents a significant advancement in the field of organic synthesis and pharmaceutical chemistry. This heterocyclic compound features a unique structural framework that has garnered considerable attention from researchers due to its versatile reactivity and potential applications in drug development. The presence of both an azido group and a chloro substituent on the furan ring endows it with distinct chemical properties, making it a valuable intermediate in synthetic pathways.

In recent years, the exploration of 2-(azidomethyl)-5-chlorofuran has been closely tied to the development of novel therapeutic agents. Its reactivity allows for facile functionalization, enabling the construction of complex molecular architectures. This characteristic has been particularly exploited in the synthesis of bioactive molecules, where the compound serves as a key building block. The azido functionality, for instance, is well-known for its ability to participate in click chemistry reactions, such as azide-alkyne cycloadditions, which are widely used in medicinal chemistry for the rapid assembly of pharmacophores.

One of the most compelling aspects of 2-(azidomethyl)-5-chlorofuran is its role in the synthesis of heterocyclic derivatives that exhibit promising biological activities. Researchers have leveraged its structural features to develop compounds with potential applications in oncology, inflammation, and infectious diseases. The chloro substituent, in particular, can be selectively modified through various chemical transformations, allowing for the introduction of diverse pharmacological motifs. This flexibility has made 2-(azidomethyl)-5-chlorofuran a cornerstone in the design of novel drug candidates.

Recent studies have highlighted its utility in the preparation of small-molecule inhibitors targeting specific enzymatic pathways. For example, derivatives of 2-(azidomethyl)-5-chlorofuran have been investigated for their ability to modulate kinases and other critical signaling proteins involved in disease progression. The ability to fine-tune the electronic and steric properties of these derivatives through strategic functionalization has opened up new avenues for therapeutic intervention. Moreover, the compound's compatibility with green chemistry principles has been noted, as it can be synthesized under mild conditions with high yields, aligning with sustainable chemical practices.

The synthetic methodologies involving 2-(azidomethyl)-5-chlorofuran have also seen significant innovation. Advances in catalytic systems have enabled more efficient and selective transformations, reducing unwanted byproducts and improving overall reaction efficiency. Transition-metal-catalyzed cross-coupling reactions, in particular, have been employed to introduce various functional groups into the furan scaffold. These methodologies not only enhance synthetic accessibility but also contribute to the development of more sophisticated molecular architectures.

In addition to its pharmaceutical applications, 2-(azidomethyl)-5-chlorofuran has found utility in materials science and agrochemical research. Its unique electronic properties make it a candidate for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells. Furthermore, its structural motifs have inspired the design of novel agrochemicals with enhanced efficacy and reduced environmental impact.

The future prospects for 2-(azidomethyl)-5-chlorofuran are vast and multifaceted. Ongoing research aims to expand its synthetic utility by exploring new reaction pathways and developing innovative catalytic systems. Additionally, efforts are being directed toward identifying novel biological targets where this compound can be applied effectively. As our understanding of its chemical behavior continues to grow, so too will its significance in both academic research and industrial applications.

In conclusion,2-(azidomethyl)-5-chlorofuran (CAS No. 2151032-05-0) stands as a testament to the power of heterocyclic chemistry in driving innovation across multiple disciplines. Its unique structural features and versatile reactivity make it an indispensable tool for synthetic chemists and pharmaceutical researchers alike. As new discoveries are made and methodologies are refined, this compound is poised to play an even greater role in shaping the future of chemical biology and drug development.

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